4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one
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Overview
Description
4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one is a heterocyclic compound that features both a quinazoline and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral and antibacterial properties .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, potentially influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction can result in the modulation of biological pathways, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antibacterial and antiviral effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that molecules containing similar heterocycles (pyrimidine, morpholine, and piperazine) as a part of their structures exhibit promising biological activity . For instance, 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine derivatives have shown potent hypoglycemic activity .
Molecular Mechanism
It is known that 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine derivatives have shown selective and potent inhibition of p97 ATPase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one typically involves the reaction of quinazoline derivatives with piperazine. One common method includes the use of α-aminoamidines and bis-benzylidene cyclohexanones under mild conditions, which results in high yields and easy workup . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and purity to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives .
Scientific Research Applications
4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antiviral and antibacterial agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
Uniqueness
4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one is unique due to its dual ring structure, which combines the properties of both quinazoline and piperazine. This dual structure enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-11-7-16(6-5-13-11)12-9-3-1-2-4-10(9)14-8-15-12/h8H,1-7H2,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCBPSUVMVMLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCNC(=O)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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